molecular formula C23H25ClN2O2 B1674009 FR-181074 CAS No. 184147-65-7

FR-181074

Cat. No.: B1674009
CAS No.: 184147-65-7
M. Wt: 396.9 g/mol
InChI Key: WWXPHRJCGKFIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR-181074 is a bio-active chemical. Detailed information has not been published.

Properties

CAS No.

184147-65-7

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2-methylpropanoyl)-2-propylindole-6-carboxamide

InChI

InChI=1S/C23H25ClN2O2/c1-4-7-19-21(22(27)14(2)3)17-11-10-15(23(25)28)12-20(17)26(19)13-16-8-5-6-9-18(16)24/h5-6,8-12,14H,4,7,13H2,1-3H3,(H2,25,28)

InChI Key

WWXPHRJCGKFIQK-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(N1CC3=CC=CC=C3Cl)C=C(C=C2)C(=O)N)C(=O)C(C)C

Canonical SMILES

CCCC1=C(C2=C(N1CC3=CC=CC=C3Cl)C=C(C=C2)C(=O)N)C(=O)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-181074;  FR181074;  FR 181074;  UNII-D3C5RV093V.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-chlorobenzyl)-3-isobutyryl-2-propylindole-6-carboxylic acid (150 mg) in dimethylformamide (3 ml) were added 1-hydroxybenzotriazole (102 mg), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (109 mg). After stirred at 20° C. over night, the resulting mixture was poured into 28% aqueous ammonia (5 ml). The mixture was partitioned between ethyl acetate and water, and the organic phase was washed with 1N hydrochloric acid and brine, dried over sodium sulfate and evaporated in vacuo. The crystalline residue was recyrystallized from a mixture of ethyl acetate and hexane to give 1-(2-chlorobenzyl)-3-isobutyryl-2-propylindole-6-carboxamide (123 mg) as colorless crystals.
Name
1-(2-chlorobenzyl)-3-isobutyryl-2-propylindole-6-carboxylic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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